

How to dissolve Mca-YVADAP-Lys(Dnp)-OH TFA for assays

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Compound of Interest

Compound Name: Mca-YVADAP-Lys(Dnp)-OH TFA

Cat. No.: B12387891

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Technical Support Center: Mca-YVADAP-Lys(Dnp)-OH TFA

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the effective use of **Mca-YVADAP-Lys(Dnp)-OH TFA**, a fluorogenic substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2), in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is **Mca-YVADAP-Lys(Dnp)-OH TFA** and how does it work?

Mca-YVADAP-Lys(Dnp)-OH TFA is a synthetic peptide that functions as a fluorogenic substrate for enzymes like caspase-1 and ACE2.^{[1][2][3]} Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).^[2] The peptide sequence contains a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp).^[2] In the intact substrate, the close proximity of the Dnp quencher to the Mca fluorophore suppresses its fluorescence.^[2] Upon enzymatic cleavage of the peptide backbone, the Mca group is separated from the Dnp group, leading to a measurable increase in fluorescence.^[2]

Q2: What are the primary applications of this substrate?

This substrate is widely used for:

- Detecting and measuring the activity of caspase-1 (Interleukin-1 Converting Enzyme or ICE).
[\[4\]](#)
- Assaying the enzymatic activity of angiotensin-converting enzyme 2 (ACE2).[\[2\]](#)
- Studying inflammatory processes and apoptosis.[\[2\]](#)
- High-throughput screening of potential inhibitors for caspase-1 and ACE2.

Q3: What are the excitation and emission wavelengths for the Mca fluorophore?

The optimal excitation wavelength for Mca is in the range of 320-328 nm, and the emission should be measured at 405-420 nm.

Dissolution Protocol and Troubleshooting

Proper dissolution of the substrate is critical for obtaining accurate and reproducible results. The following sections provide a detailed protocol and a guide to troubleshoot common issues.

Recommended Solvents and Stock Solution Preparation

The choice of solvent is crucial for ensuring the stability and activity of the substrate. The trifluoroacetate (TFA) salt form of the peptide enhances its solubility.[\[5\]](#)

Solvent	Concentration	Notes
DMSO	≥10 mM	Recommended for preparing high-concentration stock solutions. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. [6]
Water	22.22 mg/mL (17.65 mM)	Requires adjustment of the pH to 9 with 1M NaOH and may require ultrasonication to fully dissolve.[1] If using water, it is recommended to filter-sterilize the working solution with a 0.22 µm filter before use.[1]

Detailed Protocol for Dissolving in DMSO:

- Equilibrate the Vial: Before opening, allow the vial of **Mca-YVADAP-Lys(Dnp)-OH TFA** to warm to room temperature to prevent condensation.
- Add DMSO: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Vortex: Gently vortex the vial for 1-2 minutes to aid dissolution.
- Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[4]

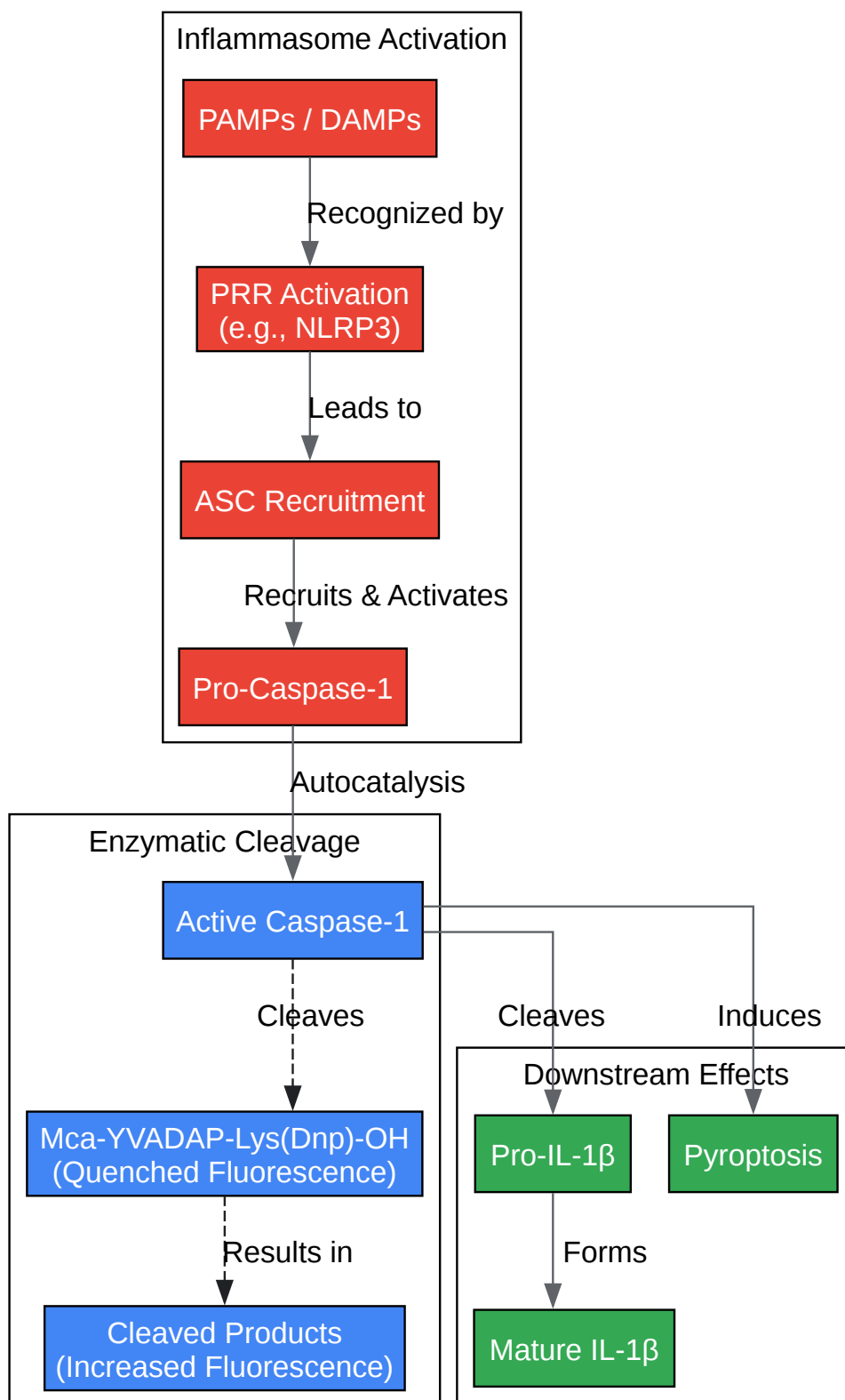
Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Incomplete Dissolution in DMSO	Insufficient vortexing or low-quality DMSO.	Vortex for a longer duration. If the issue persists, gently warm the solution to 37°C for a few minutes. Ensure the DMSO is anhydrous and of high purity.
Precipitation Upon Dilution in Aqueous Buffer	The final concentration of the substrate in the assay buffer is too high, or the buffer composition is incompatible.	Prepare the working solution fresh for each experiment. ^[6] Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity. Perform a solubility test with your specific assay buffer by making a small batch of the working solution.
High Background Fluorescence	Autohydrolysis of the substrate or contamination of reagents/plate.	Prepare fresh working solutions for each experiment. Use high-purity reagents and non-fluorescent microplates designed for fluorescence assays. Run a control well without the enzyme to determine the background fluorescence.
Low Signal or No Change in Fluorescence	Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or degraded substrate.	Verify the activity of your enzyme with a known positive control. Optimize the assay buffer conditions. Ensure the substrate has been stored correctly and has not undergone multiple freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates a typical workflow for an enzymatic assay using **Mca-YVADAP-Lys(Dnp)-OH TFA**.





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